molecular formula C11H14BrCl2N B1330408 N,N-Bis(2-chloroethyl)-p-bromobenzylamine CAS No. 2743-05-7

N,N-Bis(2-chloroethyl)-p-bromobenzylamine

Cat. No. B1330408
CAS RN: 2743-05-7
M. Wt: 311.04 g/mol
InChI Key: OABJAIADVRIARX-UHFFFAOYSA-N
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Description

N,N-Bis(2-chloroethyl)-p-bromobenzylamine (BCEBB) is a chemical compound that has recently gained attention due to its potential use in a variety of scientific applications. BCEBB is a derivative of benzylamine and contains two chlorine substituents and one bromine substituent. It has a molecular weight of 400.6 g/mol and a melting point of 122-125°C. BCEBB has been studied extensively in the fields of synthetic chemistry and pharmacology, and its potential applications range from drug synthesis and drug delivery to biological research and biotechnology.

Scientific Research Applications

Supramolecular Organization and Crystal Structure

Research has been conducted on the supramolecular organization and crystal structure of related compounds, such as bis(3-halo-4-dimethylaminobenzylidene)hydrazines, highlighting the importance of these compounds in understanding intermolecular interactions and crystal packing, which can be crucial for the design of new materials and drugs (Guieu, Rocha, & Silva, 2013).

Synthetic Technology and Organic Synthesis

Studies on synthetic technologies, such as the synthesis of N,N-Dimethyl-4-nitrobenzylamine, demonstrate the relevance of chemical intermediates in creating compounds widely used in medicine, pesticides, and chemical fields. This underscores the broader category of research to which N,N-Bis(2-chloroethyl)-p-bromobenzylamine could contribute, emphasizing its potential role in the synthesis of complex organic molecules (Wang Ling-ya, 2015).

Cytotoxic Activity in Cancer Research

Research on derivatives of ethylenediamine, a moiety structurally similar to the functional groups in N,N-Bis(2-chloroethyl)-p-bromobenzylamine, has shown cytotoxic activity against human cancer cell lines. This suggests the potential of N,N-Bis(2-chloroethyl)-p-bromobenzylamine derivatives in developing anticancer agents (Musa, Badisa, & Latinwo, 2014).

Antimicrobial Activity

Derivatives of N,N-Bis(2-hydroxybenzyl)-1,2-ethanediamine, which share functional similarities with N,N-Bis(2-chloroethyl)-p-bromobenzylamine, have shown promising antimicrobial activity. This research avenue suggests potential applications of N,N-Bis(2-chloroethyl)-p-bromobenzylamine in developing new antimicrobial agents (Musa, Khan, Aspedon, & Cooperwood, 2010).

properties

IUPAC Name

N-[(4-bromophenyl)methyl]-2-chloro-N-(2-chloroethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrCl2N/c12-11-3-1-10(2-4-11)9-15(7-5-13)8-6-14/h1-4H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OABJAIADVRIARX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN(CCCl)CCCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20181845
Record name Benzenemethanamine, 4-bromo-N,N-bis(2-chloroethyl)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20181845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Bis(2-chloroethyl)-p-bromobenzylamine

CAS RN

2743-05-7
Record name p-Bromo-di-(2-chloroethyl)benzylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002743057
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanamine, 4-bromo-N,N-bis(2-chloroethyl)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20181845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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